Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate
Description
Structural and Functional Significance in Medicinal Chemistry
This compound exemplifies the sophisticated molecular design principles that define contemporary medicinal chemistry. The compound features a constrained azetidine ring system that imparts unique three-dimensional properties critical for biological recognition and binding. The four-membered azetidine ring creates significant ring strain, which contributes to distinctive reactivity patterns and conformational rigidity that can enhance selectivity for biological targets. This structural constraint differentiates azetidine-containing compounds from their more flexible counterparts, as the reduced conformational freedom often leads to improved binding affinity and selectivity profiles in drug-target interactions.
The pyrimidine moiety within the compound structure represents one of the most privileged scaffolds in medicinal chemistry, serving as a fundamental building block of deoxyribonucleic acid and ribonucleic acid. Pyrimidines have demonstrated remarkable versatility in therapeutic applications, encompassing anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system-active agents. The 6-chloropyrimidin-4-yl substituent in this compound provides specific electronic and steric properties that can modulate biological activity through strategic positioning of the chlorine atom, which serves as both an electron-withdrawing group and a potential site for further chemical modification. The chlorine substitution at the 6-position of the pyrimidine ring creates a unique electronic environment that can influence hydrogen bonding patterns and π-π stacking interactions with target proteins.
The tert-butyl carboxylate group serves multiple critical functions in the compound's design and utility. As a protecting group, it masks the carboxylic acid functionality, allowing for selective chemical transformations during synthetic sequences while maintaining stability under various reaction conditions. The bulky tert-butyl group also contributes to the compound's lipophilicity and can influence membrane permeability and metabolic stability. This protecting group strategy is particularly valuable in medicinal chemistry applications where controlled deprotection can be employed to generate active pharmaceutical ingredients or prodrug constructs.
Table 1: Chemical Properties of this compound
The amino linkage connecting the azetidine and pyrimidine components represents a critical structural feature that influences both the compound's chemical reactivity and biological activity. This amino bridge allows for conformational flexibility while maintaining the overall structural integrity of the molecule. The positioning of this linkage enables potential hydrogen bonding interactions with biological targets, which can be crucial for binding affinity and selectivity. Furthermore, this amino connection provides opportunities for structure-activity relationship studies where modifications to the linker region can yield insights into optimal binding conformations and pharmacophoric requirements.
Role of Azetidine Scaffolds in Small-Molecule Drug Design
Azetidine scaffolds have emerged as increasingly important structural elements in small-molecule drug design due to their unique combination of conformational rigidity and synthetic accessibility. The four-membered azetidine ring system offers distinct advantages over other cyclic amine scaffolds, particularly in terms of spatial constraints that can enhance selectivity for specific biological targets. Recent research has demonstrated that azetidine-containing compounds can serve as effective bioisosteres for other nitrogen-containing heterocycles, including pyridine, piperidine, and pyrrolidine, while providing improved pharmacokinetic properties and reduced off-target interactions.
The strain energy inherent in the azetidine ring system contributes to its distinctive chemical reactivity, which has been exploited in innovative synthetic methodologies such as radical strain-release photocatalysis. This synthetic approach allows for the construction of complex azetidine-containing molecules under mild conditions, enabling access to diverse structural analogs for drug discovery programs. The ability to functionalize azetidine scaffolds through strain-release mechanisms has opened new avenues for medicinal chemists to explore chemical space that was previously difficult to access through conventional synthetic methods.
Contemporary drug discovery efforts have successfully incorporated azetidine scaffolds into inhibitors targeting various protein families, including kinases, proteases, and transcription factors. The colony stimulating factor-1 receptor inhibitor program exemplifies the successful application of azetidine scaffolds in structure-based drug design, where the constrained ring system was specifically chosen to optimize binding interactions with the target protein's active site. In this case, the azetidine scaffold enabled the development of Type II inhibitors that bind to the DFG-out conformation of the kinase, demonstrating the scaffold's utility in accessing alternative binding modes that can provide selectivity advantages.
Table 2: Comparative Analysis of Azetidine Scaffold Applications in Drug Design
The integration of azetidine scaffolds with pyrimidine pharmacophores, as exemplified by this compound, represents a sophisticated approach to molecular design that leverages the strengths of both structural elements. Pyrimidines provide a well-established platform for biological activity with extensive structure-activity relationship data available across multiple therapeutic areas. The combination of pyrimidine's proven biological activity with azetidine's conformational constraints creates hybrid molecules that can potentially access novel binding modes while maintaining favorable pharmacological properties.
The synthetic accessibility of azetidine-pyrimidine hybrids has been enhanced through the development of efficient coupling methodologies that preserve the integrity of both ring systems. These synthetic advances have enabled medicinal chemists to rapidly generate libraries of structurally diverse compounds for biological screening, accelerating the identification of lead compounds with desired activity profiles. The modular nature of these synthetic approaches allows for systematic exploration of structure-activity relationships through independent variation of the azetidine and pyrimidine components.
The molecular rigidity imparted by the azetidine scaffold can lead to improved selectivity profiles compared to more flexible analogs, as the constrained conformation may better complement specific target binding sites while being incompatible with off-target interactions. This selectivity enhancement is particularly valuable in drug discovery programs where achieving adequate therapeutic windows requires minimization of undesired biological activities. The ability of azetidine scaffolds to serve as conformational locks while maintaining synthetic tractability positions them as valuable tools in the medicinal chemist's arsenal for addressing challenging drug design problems.
Properties
IUPAC Name |
tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN4O2/c1-12(2,3)19-11(18)17-5-8(6-17)16-10-4-9(13)14-7-15-10/h4,7-8H,5-6H2,1-3H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFWJXJDLAVWYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-Boc Protected Azetidine Intermediates
The starting point is often the synthesis of N-tert-butoxycarbonyl (N-Boc) protected azetidine derivatives such as tert-butyl 3-acetylazetidine-1-carboxylate or tert-butyl 3-(methoxy(methyl)carbamoyl)azetidine-1-carboxylate. These intermediates are crucial for subsequent functionalization.
- React 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid with 1,1-carbonyldiimidazole (CDI) in dichloromethane (DCM) at room temperature to activate the acid.
- Add N,O-dimethylhydroxylamine hydrochloride and triethylamine to form the corresponding Weinreb amide intermediate.
- Purify by silica gel chromatography.
Conversion to 3-Acetylazetidine Derivative
The Weinreb amide intermediate is converted to tert-butyl 3-acetylazetidine-1-carboxylate by reaction with methylmagnesium bromide (a Grignard reagent).
- Add methylmagnesium bromide solution dropwise to a cooled (~0 °C) solution of the Weinreb amide in tetrahydrofuran (THF) and toluene.
- Stir at 10-15 °C for 2 hours, then at room temperature for 1 hour.
- Quench with 10% aqueous citric acid solution.
- Extract organic layer, wash, dry, and purify by silica gel chromatography.
| Yield (%) | Reaction Conditions | Notes |
|---|---|---|
| 77-93.4% | 0-20 °C, 3-4 hours total reaction time | High yield; product characterized by 1H NMR |
Introduction of the 6-Chloropyrimidin-4-yl Amino Group
The key step to obtain this compound involves nucleophilic aromatic substitution or amination of the 6-chloropyrimidine moiety onto the azetidine nitrogen.
- React the azetidine intermediate with 6-chloropyrimidin-4-amine or a suitable 6-chloropyrimidine derivative under conditions that promote nucleophilic substitution.
- Conditions may involve polar aprotic solvents, mild heating, and sometimes base catalysis.
Note: Specific detailed reaction conditions for this step are less commonly disclosed in open literature but are inferred from related pyrimidine-azetidine chemistry.
Summary of Key Experimental Data
| Step | Reagents/Conditions | Yield (%) | Purification Method | Analytical Data Notes |
|---|---|---|---|---|
| N-Boc azetidine Weinreb amide | 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid, CDI, N,O-dimethylhydroxylamine hydrochloride, triethylamine, DCM, RT | 70-100 | Silica gel chromatography | 1H NMR confirms structure |
| Conversion to acetyl derivative | Methylmagnesium bromide in THF/toluene, 0-20 °C | 77-93.4 | Silica gel chromatography | 1H NMR: signals for acetyl and Boc groups |
| Amination with 6-chloropyrimidine | 6-chloropyrimidin-4-amine, solvent, base, mild heat | Not explicitly reported | Chromatography likely | Expected substitution confirmed by NMR and MS |
Research Findings and Notes
- The use of Weinreb amide intermediates is a reliable strategy to introduce ketone functionalities on azetidine rings with high regioselectivity and yield.
- Methylmagnesium bromide is effective for converting Weinreb amides to methyl ketones under controlled temperature to avoid side reactions.
- The tert-butyl carbamate (Boc) protecting group stabilizes the azetidine nitrogen during transformations and can be removed later if needed.
- Although detailed procedures for the final amination step with 6-chloropyrimidine are scarce in public databases, analogous nucleophilic aromatic substitution reactions on chloropyrimidines are well-documented and typically proceed under mild conditions.
- Purification by silica gel chromatography is standard for isolating pure intermediates and final products.
- Analytical methods such as 1H NMR provide confirmation of the successful synthesis and purity of the compounds.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- IUPAC Name : Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate
- Molecular Formula : C12H17ClN4O2
- Molecular Weight : 286.74 g/mol
- CAS Number : 2044796-17-8
The presence of the chloropyrimidine moiety is crucial for its biological activity, as it can interact with various biological targets.
Medicinal Chemistry
This compound has been explored for its potential as a drug candidate due to its ability to modulate biological pathways. Research has indicated that compounds with similar structures exhibit various pharmacological activities, including:
- Anticancer Activity : Some studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : The compound may possess antibacterial or antifungal properties, making it a candidate for developing new antimicrobial agents.
Structure-Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is essential. Researchers are conducting studies to modify the compound's structure to enhance its efficacy and reduce toxicity. These studies involve:
- Synthesis of Analogues : Creating variations of the compound to assess changes in biological activity.
- In vitro and In vivo Testing : Evaluating the pharmacokinetics and pharmacodynamics of these analogues.
Drug Development
The compound serves as a lead structure in drug development programs aimed at creating novel therapeutics. Its application in drug design includes:
- Hit-to-lead Optimization : Using computational modeling and medicinal chemistry techniques to optimize the lead compound for better efficacy and safety profiles.
- Clinical Trials : If preclinical studies show promise, the compound may enter clinical trials to evaluate its safety and efficacy in humans.
Case Studies and Research Findings
Several studies have documented the applications and findings related to this compound:
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Binding: The amino group in the target compound facilitates hydrogen bonding and nucleophilic reactions (e.g., coupling with carbonyl groups), which are critical for interactions in biological targets like kinases. In contrast, the methylthio group in the analog from offers opportunities for redox chemistry but reduces polarity . Fluorinated derivatives (e.g., 1126650-66-5) exhibit enhanced metabolic stability and lipophilicity, making them suitable for CNS-targeting drugs .
Physicochemical Properties: The target compound’s molecular weight (285.75 g/mol) is lower than the methylthio analog (315.82 g/mol), primarily due to the absence of sulfur and additional methyl group. This may improve bioavailability.
Synthetic Utility: The tert-butyl carbamate group in all analogs serves as a protective group for the azetidine nitrogen, enabling selective deprotection under acidic conditions (e.g., HCl/MeOH in ) . Hydroxymethyl and aminomethyl substituents (e.g., 142253-56-3, 193269-78-2) allow for further derivatization, such as click chemistry or peptide coupling .
Biological Activity
Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate (CAS No. 2098047-30-2) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological interactions, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the molecular formula C12H16ClN3O2 and a molecular weight of approximately 269.73 g/mol. Its structure includes a tert-butyl group, an azetidine ring, and a chloropyrimidine moiety, which contribute to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClN3O2 |
| Molecular Weight | 269.73 g/mol |
| CAS Number | 2098047-30-2 |
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropyrimidine-4-amine with tert-butyl 3-azetidinecarboxylate under basic conditions, often utilizing triethylamine as a base in dichloromethane solvent. This process yields a product that can undergo further chemical modifications to enhance its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The chloropyrimidine moiety can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This interaction is critical for its potential therapeutic effects.
Case Studies and Research Findings
- Antitumor Activity : Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties by inhibiting key signaling pathways involved in cancer progression. For example, compounds similar to tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine have been shown to inhibit the MAPK pathway, which is crucial in various cancers .
- Enzyme Inhibition : The compound has been explored for its inhibitory effects on specific enzymes that play roles in metabolic pathways. For instance, research has shown that pyrimidine-based compounds can inhibit enzymes such as squalene synthase, which is involved in cholesterol biosynthesis .
- Pharmacological Applications : The potential use of this compound as a precursor in drug development has been highlighted in several studies. Its structural features make it a versatile building block for synthesizing more complex molecules with enhanced biological activity.
Comparative Analysis
When compared to similar compounds, such as tert-butyl 3-aminoazetidine-1-carboxylate or tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate, tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine stands out due to its unique chloropyrimidine component, which enhances its reactivity and potential biological efficacy .
Q & A
Q. What are the optimal synthetic routes for Tert-butyl 3-[(6-chloropyrimidin-4-yl)amino]azetidine-1-carboxylate, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis of azetidine-carboxylate derivatives often involves nucleophilic substitution or coupling reactions. For this compound, a multi-step approach is likely required:
Azetidine ring formation : Use tert-butyl carbamate protection to stabilize the azetidine core during synthesis .
Chloropyrimidine coupling : Employ Buchwald-Hartwig amination or SNAr reactions with 6-chloropyrimidine, optimizing temperature (0–20°C) and catalysts (e.g., DMAP, triethylamine) .
- Experimental Design : Apply Design of Experiments (DoE) to screen variables (solvent polarity, temperature, stoichiometry). For example, a fractional factorial design can reduce trials while identifying critical parameters like catalyst loading .
- Example Table :
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 0°C to 40°C | 20°C |
| Catalyst (DMAP) | 0.1–1.0 equiv | 0.5 equiv |
| Reaction Time | 4–24 h | 12 h |
Q. How can the structural integrity of this compound be confirmed, and what analytical techniques are most reliable?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze / NMR for azetidine ring protons (δ 3.0–4.0 ppm) and tert-butyl group (δ 1.2–1.4 ppm). Compare with PubChem data for analogous structures .
- HRMS : Confirm molecular weight (CHClNO, theoretical ~308.09 g/mol).
- X-ray Crystallography : Resolve steric effects from the tert-butyl group and chloropyrimidine orientation .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with controlled humidity (e.g., 60% RH). Monitor degradation via HPLC every 30 days.
- Key Findings :
- Thermal Stability : Tert-butyl esters are prone to hydrolysis under acidic/basic conditions. Avoid aqueous buffers above pH 8 .
- Light Sensitivity : Chloropyrimidine may undergo photodegradation; use amber vials for long-term storage .
Advanced Research Questions
Q. How does the steric hindrance of the tert-butyl group influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to map electron density around the azetidine nitrogen. Compare with less hindered analogs (e.g., methyl-protected derivatives) .
- Experimental Validation : Perform kinetic studies on Suzuki-Miyaura coupling. Steric bulk reduces reaction rates but improves selectivity for mono-functionalization .
Q. What strategies resolve contradictory data in biological activity assays involving this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Ensure consistent solvent (DMSO concentration <0.1%) and cell-line viability controls.
- Meta-Analysis : Cross-reference IC values from multiple assays (e.g., enzymatic vs. cellular). Discrepancies may arise from off-target effects or solubility issues .
- Case Study : A 2023 study found conflicting kinase inhibition data resolved by using SPR (surface plasmon resonance) to validate binding kinetics .
Q. How can computational tools predict and optimize the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., EGFR kinase). Use AMBER or GROMACS to assess hydrogen bonding with the pyrimidine ring .
- Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing chlorine with fluorine) to enhance affinity .
Q. What methodologies identify and mitigate side reactions during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor intermediates in real-time.
- Byproduct Analysis : Use LC-MS to detect dimerization or dechlorination products. For example, over-stoichiometric base may induce azetidine ring opening .
- Case Study : A 2022 scale-up (10 g to 1 kg) reduced side products by 30% via controlled addition of triethylamine at 0°C .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported synthetic yields?
- Methodological Answer :
- Critical Parameter Review : Compare solvent purity (HPLC-grade vs. technical), inert atmosphere (N vs. Ar), and catalyst batches.
- Collaborative Reproducibility : Share detailed protocols via platforms like Zenodo. A 2024 interlab study attributed yield variations to trace metal contaminants in solvents .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
